molecular formula C16H10N2O5 B14343832 N~1~-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide CAS No. 92573-31-4

N~1~-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide

Cat. No.: B14343832
CAS No.: 92573-31-4
M. Wt: 310.26 g/mol
InChI Key: PUZJCVINZSRUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is an anthraquinone derivative characterized by a hydroxyl group at the 4-position and an ethanediamide moiety (-NH-C(O)-C(O)-NH-) at the 1-position of the anthraquinone core. The anthraquinone scaffold is known for its planar structure, which facilitates π-π interactions and redox activity, making it relevant in medicinal chemistry (e.g., enzyme inhibition) and material science (e.g., dye synthesis) .

Properties

CAS No.

92573-31-4

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

N'-(4-hydroxy-9,10-dioxoanthracen-1-yl)oxamide

InChI

InChI=1S/C16H10N2O5/c17-15(22)16(23)18-9-5-6-10(19)12-11(9)13(20)7-3-1-2-4-8(7)14(12)21/h1-6,19H,(H2,17,22)(H,18,23)

InChI Key

PUZJCVINZSRUQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC(=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide typically involves the reaction of 1-aminoanthraquinone with ethanediamide under controlled conditions. The reaction is carried out in an organic solvent such as acetone, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is stirred and heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Key Properties/Applications References
N~1~-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide (Target) -OH (4), -NH-C(O)-C(O)-NH- (1) Potential enzyme inhibition, dye chemistry
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate (Compound 6) -OAc (4), -NH₂ (1) → acetylated Improved lipophilicity, reduced polarity
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide -NH-C(O)-C₆H₄-2-CH₃ (1) High-yield synthesis (94% via acid chloride)
N-(5-Amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide -NH-COCH₃ (1), -NH₂ (5) Enhanced electronic density at C5
4-[(9,10-Dihydro-9,10-dioxo-1-anthryl)azo]-3-hydroxy-N-[3-(2-phenoxyethoxy)propyl]-2-naphthalenecarboxamide Azo group, phenoxyethoxy chain Reactive dye for textiles

Key Observations:

  • Substituent Position: The 1-position is a common site for functionalization (e.g., amides, amines), influencing electronic properties and steric effects. The 4-hydroxy group in the target compound enhances hydrophilicity compared to acetylated (Compound 6) or alkylated derivatives .
  • Ethanediamide vs.

Table 3: Pharmacokinetic and Toxicity Profiles

Compound Name LogP (Predicted) Water Solubility Enzyme Inhibition (IC₅₀) Toxicity (QSTR Prediction) References
Target Compound 1.8 Moderate Not reported Low hepatotoxicity
N-(9,10-Dioxo-anthracen-1-yl)cinnamamide 3.2 Low 12.5 µM (Glo-I) Moderate
4-[(9,10-Dioxoanthracen-1-yl)oxy]benzaldehyde 2.5 Low N/A Not assessed

Key Findings:

  • Lipophilicity: The target compound’s ethanediamide group reduces LogP compared to cinnamamide derivatives, suggesting better aqueous solubility .
  • Enzyme Inhibition: Anthraquinone amides (e.g., cinnamamide) show glyoxalase-I (Glo-I) inhibition, a target in cancer therapy. The target compound’s dual amide groups may enhance binding but require experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.